

Pharmacological profile and properties of Ancriviroc

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Compound of Interest		
Compound Name:	Ancriviroc	
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Ancriviroc: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc, also known as SCH-351125, is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] As a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells, CCR5 represents a critical target for antiretroviral therapy.[1] Ancriviroc demonstrates potent and broad anti-HIV-1 activity in vitro and is orally bioavailable, positioning it as a significant compound in the research and development of novel HIV-1 entry inhibitors.[1][3] This technical guide provides an in-depth overview of the pharmacological profile and properties of Ancriviroc, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization.

Physicochemical Properties

Ancriviroc is an oxime-piperidine compound with a molecular weight of 557.5 g/mol .[1][4] The tartrate salt form of **Ancriviroc** is a white, amorphous solid with a solubility of greater than 200 mg/ml.[1]



Property	Value	Source	
Molecular Formula	C28H37BrN4O3	[4]	
Molecular Weight	557.5 g/mol	[1][4]	
Monoisotopic Mass	556.20490 Da	[2]	
Form	Amorphous tartrate salt	[1]	
Color	White	[1]	
Solubility	>200 mg/ml	[1]	

Pharmacological Profile Mechanism of Action

Ancriviroc is a specific CCR5 antagonist.[1] It functions by binding to the CCR5 receptor on the surface of host cells, thereby preventing the interaction between the viral envelope glycoprotein gp120 of R5-tropic HIV-1 and the CCR5 co-receptor.[1] This blockade of the gp120-CCR5 interaction is essential for inhibiting the subsequent conformational changes required for viral and cellular membrane fusion, thus effectively preventing viral entry into the host cell.[1] Functional assays have confirmed that **Ancriviroc** is an antagonist, as it does not induce CCR5 signaling itself but inhibits the functional responses, such as calcium mobilization and GTPyS binding, induced by natural CCR5 ligands like RANTES and MIP-1β.[1]

Pharmacodynamics

Ancriviroc exhibits potent antiviral activity against a broad range of primary HIV-1 isolates that utilize the CCR5 co-receptor. In vitro studies using peripheral blood mononuclear cell (PBMC) cultures demonstrated that **Ancriviroc** inhibited the replication of 21 genetically diverse, primary R5 HIV-1 isolates with geometric mean 50% inhibitory concentrations (IC50) ranging from 0.40 to 8.9 nM and 90% inhibitory concentrations (IC90) ranging from 3 to 78 nM.[1] In a single-cycle infection assay using U87 astroglioma cells expressing CD4 and CCR5, **Ancriviroc** inhibited the entry of two different R5 HIV-1 envelope-pseudotyped viruses with an average IC50 value of 0.69 nM.[1]



HIV-1 Isolate Panel (n=21)	Geometric Mean IC50 (nM)	Geometric Mean IC90 (nM)
Primary R5 Isolates	0.40 - 8.9	3 - 78

Pseudotyped Virus	Cell Line	Assay Type	Average IC50 (nM)	
HIV-1 ADA	U87-CD4-CCR5	Single-cycle infection	0.69	
HIV-1 YU-2	U87-CD4-CCR5	Single-cycle infection	0.69	

Pharmacokinetics

Preclinical pharmacokinetic studies of **Ancriviroc** have been conducted in rats and cynomolgus monkeys, demonstrating good oral bioavailability and a favorable pharmacokinetic profile.[1]

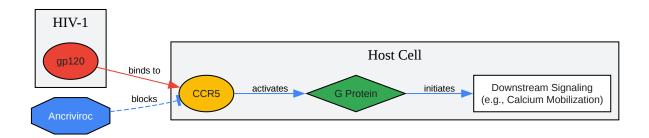
Speci es	Dose (mg/k g)	Route	Bioav ailabil ity (%)	Cmax (μM)	Tmax (h)	Half- life (t1/2) (h)	Clear ance (CL) (ml/m in/kg)	Volu me of Distri butio n (Vdss) (L/kg)	Oral AUC(0- 24h) (h·µM)
Rat	10	IV	-	-	-	5.4	12.8	5.09	-
10	РО	63	2.5	0.5	-	-	-	15	
Monke y	2	IV	-	-	-	6.0	4.28	1.89	-
2	РО	52	0.76	2.0	-	-	-	6.9	

Metabolic studies have indicated that **Ancriviroc** does not cause significant inhibition or induction of the major P450-metabolizing enzymes.[1]

Signaling Pathways



Ancriviroc, as a CCR5 antagonist, directly interferes with the signaling cascade initiated by the binding of natural chemokines to the CCR5 receptor. This G protein-coupled receptor (GPCR) transduces signals through intracellular G proteins, leading to downstream cellular responses. By blocking the receptor, **Ancriviroc** prevents these signaling events.



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Caption: Mechanism of **Ancriviroc** action on HIV-1 entry.

Experimental Protocols HIV-1 Replication Assay in Peripheral Blood

Mononuclear Cells (PBMCs)

This assay is used to determine the antiviral activity of a compound against primary HIV-1 isolates in a relevant cell type.

- Cell Preparation: PBMCs are purified from healthy human donors using Ficoll gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3 days to activate the T cells, making them susceptible to HIV-1 infection.[1]
- Infection and Treatment: The activated PBMCs are seeded in 96-well plates and preincubated with various concentrations of **Ancriviroc** for 1 hour at 37°C. Subsequently, the cells are infected with a standardized amount of a primary HIV-1 isolate.[1]
- Culture and Analysis: After a few hours of infection, the cells are washed to remove the initial
 virus inoculum and then cultured in the presence of the corresponding concentration of
 Ancriviroc for 4-6 days. The extent of viral replication is determined by measuring the



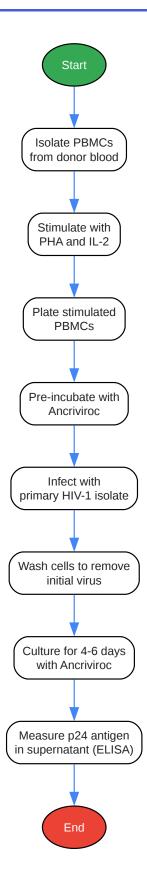




amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

 Data Analysis: The IC50 and IC90 values, representing the concentrations of **Ancriviroc** that inhibit viral replication by 50% and 90% respectively, are calculated from the dose-response curves.[1]





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